L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl-
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Overview
Description
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- is a synthetic peptide composed of L-serine and multiple glycyl residues L-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genetically engineered microorganisms are used to produce the peptide. This approach can be more cost-effective and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming new bonds with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in L-serine can produce a keto group, while reduction can revert it to the original hydroxyl group.
Scientific Research Applications
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular processes.
Medicine: Explored for its potential neuroprotective effects and therapeutic applications in neurological diseases
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- involves its interaction with various molecular targets and pathways. L-serine acts as a precursor for neurotransmitters and other bioactive molecules. It activates glycine receptors and upregulates PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
D-Serine: A stereoisomer of L-serine with similar but distinct biological functions.
Glycine: A simpler amino acid that also acts as a neurotransmitter.
Alanine: Another non-essential amino acid with different metabolic roles.
Uniqueness
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- is unique due to its specific peptide sequence, which imparts distinct chemical and biological properties. Its ability to form complex structures and participate in various biochemical pathways sets it apart from simpler amino acids .
Properties
CAS No. |
192805-56-4 |
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Molecular Formula |
C22H36N10O13 |
Molecular Weight |
648.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C22H36N10O13/c23-1-13(35)24-2-14(36)25-4-16(38)28-7-19(41)31-11(9-33)21(43)30-6-18(40)27-3-15(37)26-5-17(39)29-8-20(42)32-12(10-34)22(44)45/h11-12,33-34H,1-10,23H2,(H,24,35)(H,25,36)(H,26,37)(H,27,40)(H,28,38)(H,29,39)(H,30,43)(H,31,41)(H,32,42)(H,44,45)/t11-,12-/m0/s1 |
InChI Key |
YBRPVOYXPRXYEC-RYUDHWBXSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
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